3-Methoxy-5-nitropyridin-2-ol
Overview
Description
3-Methoxy-5-nitropyridin-2-ol is a chemical compound with the molecular formula C6H6N2O4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of nitropyridines, which includes compounds like 3-Methoxy-5-nitropyridin-2-ol, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Molecular Structure Analysis
The molecular structure of 3-Methoxy-5-nitropyridin-2-ol consists of a pyridine ring substituted with a methoxy group at the 3rd position and a nitro group at the 5th position . The molecular weight of this compound is 170.124 .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches: 3-Methoxy-5-nitropyridin-2-ol derivatives are synthesized through various methods. For instance, 3-methoxy-5,6-diamino-2-nitropyridine is synthesized from 3,5-dichloropyridine using substitution, oxidation, nitration, and ammoniation processes (C. Jun, 2007). Similarly, 2-amino-3-nitropyridine-6-methoxy is produced from 2,6-Dichloropyridine (Fan Kai-qi, 2009).
- Chemical Analysis: Structural identification of these compounds involves techniques like IR, 1H NMR, MS, and elemental analysis. For example, the structure of 3-methoxy-5-chloro-2,6-dinitropyridine was confirmed using these methods (W. Jianlong, 2007).
Chemical Properties and Reactions
- Directive Influence in Nitration: The nitration of 2- and 3-methoxypyridine-N-oxide leads to specific nitro compounds, indicating the directive influence of the methoxy group in such reactions (H. J. Hertog & M. V. Ammers, 2010).
- Preparation of Complexes: 2-Methoxy-4-chromanones derived from 2-aminopyridine/2-amino-5-nitropyridine have been used to prepare mononuclear coordination complexes with metals like copper, zinc, and nickel (E. Jose et al., 2018).
Applications in Spectroscopy and Molecular Studies
- Vibrational Spectroscopic Investigations: Studies like the vibrational spectroscopic and structural investigations of 2-amino-6-methoxy-3-nitropyridine provide insights into the molecular structure and behavior of such compounds (S. Premkumar et al., 2015).
- Molecular Structure Analysis: The molecular structure, hydrogen-bonding patterns, and topological analysis of derivatives like 5-methoxy-2-nitroaniline with 2-amino-5-nitropyridine co-crystal are examined to understand their supramolecular structure and intermolecular interactions (J. Hernández-Paredes et al., 2016).
Biochemical and Pharmaceutical Potential
- Fluorescent Probes Development: Compounds like 2-aminoethylpyridine based on 5-nitropyridin-2-ylamino derivatives have been synthesized for potential use as fluorescent probes for the detection of metal ions in aqueous media, indicating possible applications in biological systems (D. Singh et al., 2020).
Safety And Hazards
3-Methoxy-5-nitropyridin-2-ol is used for research and development purposes and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .
properties
IUPAC Name |
3-methoxy-5-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-5-2-4(8(10)11)3-7-6(5)9/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHPYWKDVDFUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634326 | |
Record name | 3-Methoxy-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-nitropyridin-2-ol | |
CAS RN |
75710-99-5 | |
Record name | 3-Methoxy-5-nitro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75710-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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